(2S,3R)-cyproconazole
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Overview
Description
(2S,3R)-cyproconazole is a stereoisomer of cyproconazole, a triazole fungicide widely used in agriculture to protect crops from fungal diseases. This compound is known for its high efficacy in inhibiting the growth of various fungi, making it a valuable tool in crop protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-cyproconazole involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly and suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of engineering bacteria containing the necessary enzymes, followed by the reduction reaction in the presence of glucose dehydrogenase and other cofactors .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-cyproconazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3R)-cyproconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of stereoselective synthesis and chiral catalysis.
Biology: Investigated for its effects on fungal cell membranes and its potential as a fungicide.
Medicine: Explored for its potential antifungal properties in treating fungal infections.
Industry: Utilized in the development of new fungicides and crop protection agents
Mechanism of Action
The mechanism of action of (2S,3R)-cyproconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another stereoisomer with similar stereochemistry but different biological activity.
(2S,3R)-2-chloro-3-hydroxy ester: Shares similar synthetic routes and reaction conditions.
Uniqueness
(2S,3R)-cyproconazole is unique due to its high efficacy as a fungicide and its specific mechanism of action targeting lanosterol 14α-demethylase. This makes it particularly effective in controlling a wide range of fungal pathogens in agriculture.
Properties
CAS No. |
138604-74-7 |
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Molecular Formula |
C15H18ClN3O |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
(2S,3R)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15+/m1/s1 |
InChI Key |
UFNOUKDBUJZYDE-ABAIWWIYSA-N |
Isomeric SMILES |
C[C@H](C1CC1)[C@@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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